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For Researchers, Scientists, and Drug Development Professionals

Abstract
6,6-Dimethylheptan-1-amine is a branched-chain primary amine with potential applications in

medicinal chemistry and materials science. Due to the limited availability of experimental data,

theoretical and computational methods provide a powerful avenue for elucidating its

physicochemical properties, conformational landscape, and potential biological activity. This

technical guide outlines a comprehensive in-silico approach to characterizing 6,6-
dimethylheptan-1-amine, providing a framework for future research and development. While

specific experimental studies on this molecule are scarce, this paper details established

computational protocols applicable to long-chain and branched alkylamines, offering a robust

starting point for its investigation.

Molecular Properties and Structure
The initial step in the computational analysis of 6,6-dimethylheptan-1-amine involves the

determination of its fundamental molecular properties. These descriptors are crucial for

understanding its behavior in various chemical and biological systems.

Computed Molecular Descriptors
Public databases such as PubChem provide preliminary computed data for 6,6-
dimethylheptan-1-amine and its isomers. These values, derived from computational
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algorithms, offer a baseline for more intensive studies.

Property
6,6-
Dimethylhepta
n-1-amine

N,6-
Dimethylhepta
n-1-amine[1]

6,6-
Dimethylhepta
n-2-amine[2]

4,6-
Dimethylhepta
n-2-amine[3]

CAS Number 91492-49-8[4] 733674-15-2[2]

Molecular

Formula
C₉H₂₁N[2] C₉H₂₁N[1] C₉H₂₁N[2] C₉H₂₁N[3]

Molecular Weight

( g/mol )
143.27[2] 143.27[1] 143.27[2] 143.27[3]

XLogP3 2.9[1] 2.7[3]

Topological Polar

Surface Area

(TPSA) (Å²)

26.02[2] 26[3]

Hydrogen Bond

Donors
1[2]

Hydrogen Bond

Acceptors
1[2]

Rotatable Bond

Count
3[2]

Theoretical Framework and Computational
Methodologies
A multi-faceted computational approach is recommended to thoroughly characterize 6,6-
dimethylheptan-1-amine. This involves a combination of quantum mechanics and molecular

mechanics methods.

Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for

obtaining accurate electronic structure information, geometric parameters, and spectroscopic
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properties.

Experimental Protocol: DFT Calculations

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

Method: Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) is a commonly

used and reliable method for organic molecules.

Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good balance between

accuracy and computational cost for geometry optimization and frequency calculations. For

higher accuracy single-point energy calculations, a larger basis set like 6-311++G(d,p) is

recommended.

Procedure:

Geometry Optimization: The initial structure of 6,6-dimethylheptan-1-amine is built and

its geometry is optimized to find the lowest energy conformation.

Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true minimum on the potential energy surface (no imaginary

frequencies) and to predict the infrared (IR) and Raman spectra.

Property Calculations: Various molecular properties, such as Mulliken charges, dipole

moment, and molecular orbitals (HOMO/LUMO), are calculated from the optimized

geometry.

Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 6,6-
dimethylheptan-1-amine, providing insights into its conformational flexibility and interactions

with its environment.

Experimental Protocol: Molecular Dynamics Simulations

Software: A molecular dynamics package like GROMACS, AMBER, or CHARMM.
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Force Field: A force field suitable for organic molecules, such as the General Amber Force

Field (GAFF) or OPLS-AA, should be used to describe the interatomic potentials.

System Setup:

The optimized structure of 6,6-dimethylheptan-1-amine is placed in a simulation box.

The box is solvated with an appropriate solvent model (e.g., TIP3P for water) to mimic

physiological or experimental conditions.

Ions are added to neutralize the system.

Simulation Protocol:

Energy Minimization: The system's energy is minimized to remove any steric clashes.

Equilibration: The system is gradually heated to the desired temperature and then

equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable

state.

Production Run: A long simulation (typically in the nanosecond to microsecond range) is

performed to collect trajectory data for analysis.

Analysis: The trajectory is analyzed to determine properties such as radial distribution

functions, root-mean-square deviation (RMSD), and to identify dominant conformations.

Conformational Analysis
The presence of a branched tert-butyl group and a flexible alkyl chain in 6,6-dimethylheptan-
1-amine suggests a complex conformational landscape that will significantly influence its

properties and interactions.

Logical Relationship: Conformational Analysis Workflow
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Caption: Workflow for Conformational Analysis.

The steric bulk of the tert-butyl group is expected to be a dominant factor in determining the

preferred conformations. Gauche interactions between the bulky group and the amine terminus

will likely be destabilizing.

Quantitative Structure-Activity Relationship (QSAR)
Modeling
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In the context of drug development, QSAR studies can predict the biological activity of 6,6-
dimethylheptan-1-amine based on its molecular descriptors. For aliphatic amines, toxicity is

often correlated with hydrophobicity, as described by the 1-octanol/water partition coefficient

(log KOW).

Experimental Protocol: QSAR Model Development for Toxicity

Dataset: A dataset of aliphatic amines with known toxicity data (e.g., LC50 values) is

compiled.

Descriptor Calculation: For each amine in the dataset, including 6,6-dimethylheptan-1-
amine, molecular descriptors such as log KOW, molecular weight, and topological indices

are calculated using software like DRAGON or PaDEL-Descriptor.

Model Building: A statistical model is built using multiple linear regression (MLR) or more

advanced machine learning algorithms (e.g., random forest, support vector machines) to

correlate the descriptors with the observed toxicity.

Model Validation: The predictive power of the model is assessed using internal and external

validation techniques.

Prediction: The validated QSAR model is then used to predict the toxicity of 6,6-
dimethylheptan-1-amine.

A general QSAR model for the toxicity of aliphatic amines in the Pimephales promelas (fathead

minnow) system has been reported as: log LC50⁻¹ = 0.80(log KOW) - 1.80[5]

Potential Biological Activity and Drug Development
Workflow
While no specific biological targets for 6,6-dimethylheptan-1-amine have been identified, its

structural similarity to other pharmacologically active amines suggests it could be a scaffold for

drug discovery. A typical computational drug discovery workflow can be applied.

Signaling Pathway: Computational Drug Discovery Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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